molecular formula C₂₈H₄₈O₂ B030145 gamma-Tocopherol CAS No. 54-28-4

gamma-Tocopherol

Cat. No. B030145
CAS RN: 54-28-4
M. Wt: 416.7 g/mol
InChI Key: QUEDXNHFTDJVIY-DQCZWYHMSA-N
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Description

Gamma-tocopherol is a significant form of vitamin E present in many plant seeds and the US diet. While it has historically received less attention than alpha-tocopherol, the primary form found in supplements and tissues, recent research underscores its potential importance to human health. Gamma-tocopherol exhibits unique characteristics distinguishing it from alpha-tocopherol, including its efficacy as a trap for lipophilic electrophiles and its role in the human diet and health implications, particularly in the prevention of cardiovascular diseases and cancer (Jiang et al., 2001).

Synthesis and Molecular Structure Analysis

Gamma-tocopherol's synthesis and accumulation in human tissues, as well as its conversion to metabolites like gamma-CEHC, highlight its bioavailability and metabolic pathways. Gamma-CEHC, not derived from alpha-tocopherol, exhibits natriuretic activity that may have physiological significance. This aspect underscores the importance of understanding gamma-tocopherol's molecular structure and its distinction from alpha-tocopherol, contributing to its unique biological activities (Jiang et al., 2001).

Chemical Reactions and Properties

Gamma-tocopherol's ability to inhibit cyclooxygenase activity and possess anti-inflammatory properties differentiates it chemically from alpha-tocopherol. This function plays a crucial role in its potential health benefits, particularly in reducing the risk of inflammatory diseases and its involvement in the body's chemical reactions (Reiter et al., 2007).

Physical Properties Analysis

The presence of gamma-tocopherol in various matrices, such as foods, pharmaceuticals, and biological samples, requires effective methods for its extraction, identification, and quantification. The development and refinement of chromatographic techniques have been crucial in understanding the physical properties of gamma-tocopherol and related compounds, facilitating research into their biological significance and health implications (Rupérez et al., 2001).

Chemical Properties Analysis

Understanding the chemical properties of gamma-tocopherol, including its interactions with other molecules and its stability, is essential for exploring its potential as a dietary supplement and therapeutic agent. The anti-inflammatory properties of gamma-tocopherol, distinct from those of alpha-tocopherol, suggest that dietary supplements containing a mix of tocopherols could offer enhanced health benefits, highlighting the need for further investigation into the chemical properties of gamma-tocopherol and its efficacy in disease prevention and health promotion (Reiter et al., 2007).

Scientific Research Applications

  • Abiotic Stress Responses in Plants

    • Field : Plant Physiology
    • Application : Gamma-Tocopherol plays a role in the abiotic stress responses of transgenic tobacco .
    • Method : Transgenic tobacco plants were created with silenced homogentisate phytyltransferase (HPT) and gamma-tocopherol methyltransferase (γ-TMT) activity. The response of these transgenics to various stress conditions was studied .
    • Results : Decreased total tocopherol content increased the sensitivity of HPT:RNAi transgenics toward all tested stress conditions, whereas γ-TMT-silenced plants showed an improved performance when challenged with sorbitol or methyl viologen .
  • Telomere Length in Humans

    • Field : Nutritional Sciences
    • Application : The relationship between serum alpha- and gamma-tocopherol levels and leukocyte telomere length, a biomarker of biological aging, was studied .
    • Method : A cross-sectional design was employed to study 5768 adults from the National Health and Nutrition Examination Survey (NHANES). DNA was obtained via blood samples. Telomere length was assessed using the quantitative polymerase chain reaction method. Serum concentrations of alpha- and gamma-tocopherol were measured using high performance liquid chromatography (HPLC) .
    • Results : For each µg/dL higher level of gamma-tocopherol, telomeres were 0.33 base pairs shorter .
  • Inflammation and Cardiovascular Health

    • Field : Nutrition and Cardiovascular Health
    • Application : Gamma-Tocopherol has been found to be more effective at neutralizing certain types of reactive nitrogen species, suggesting its unique role in combating inflammation and promoting cardiovascular health .
    • Method : This is based on a review of the literature .
    • Results : The specific outcomes are not detailed in the source .
  • Messenger RNA Production in Plants

    • Field : Plant Biochemistry
    • Application : Tocopherols signal the accumulation of 3′-phosphoadenosine 5′-phosphate in chloroplasts which helps preventing the degradation of primary messenger RNA and promotes the production of mature messenger RNA in nucleus .
    • Method : This is based on a review of the literature .
    • Results : The specific outcomes are not detailed in the source .
  • Plant Protection

    • Field : Plant Physiology
    • Application : Gamma-Tocopherol acts as a plant protector, playing a role in antioxidant activities and cell signaling .
    • Method : Genetic approaches with loss or gain of function of Tocopherol pathway genes provide insight into the role of this compound in plants .
    • Results : Tocopherols show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an antioxidant and as an indicator of stress tolerance in plants .
  • Respiratory Health

    • Field : Respiratory Medicine
    • Application : Gamma-Tocopherol has been associated with improved lung function and reduced risk of respiratory conditions, such as chronic obstructive pulmonary disease (COPD) and lung cancer .
    • Method : This is based on a review of the literature .
    • Results : The specific outcomes are not detailed in the source .
  • Antioxidant Activities in Plants

    • Field : Plant Biochemistry
    • Application : Gamma-Tocopherol has the ability to protect up to 100 molecules of lipids, blocking the proliferation of lipid peroxidation in membranes on the expense of a hydrogen (H) atom provided to the lipid peroxyl radicals .
    • Method : This is based on a review of the literature .
    • Results : The specific outcomes are not detailed in the source .
  • Prevention or Treatment in Complex Diseases

    • Field : Nutritional Sciences
    • Application : Due to its antioxidant properties, gamma-Tocopherol is studied for its use in prevention or treatment in different complex diseases such as cancer, atherosclerosis, cardiovascular diseases, and age-related macular degeneration .
    • Method : This is based on a review of the literature .
    • Results : The specific outcomes are not detailed in the source .

Safety And Hazards

During handling of gamma-Tocopherol, it is recommended to avoid formation of dust, contact with skin and eyes, and to wear suitable personal protective equipment . It is also advised to take precautionary measures against static discharges .

Future Directions

Despite advances in our knowledge of gamma-Tocopherol and its metabolites, several future directions may be pursued to further facilitate translation of the use of gamma-Tocopherol for disease management and to address fundamental questions relevant to vitamin E biology .

properties

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEDXNHFTDJVIY-DQCZWYHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O2
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049031
Record name (+)-gamma-Tocopherol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid
Record name GAMMA-TOCOPHEROL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
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Boiling Point

226.20 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
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Solubility

128 mg/mL
Record name gamma-Tocopherol
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Product Name

gamma-Tocopherol

CAS RN

54-28-4
Record name (+)-γ-Tocopherol
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Record name gamma-Tocopherol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
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Record name [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
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Record name .GAMMA.-TOCOPHEROL
Source FDA Global Substance Registration System (GSRS)
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Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-67.50 °C. @ 760.00 mm Hg
Record name gamma-Tocopherol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,200
Citations
JG Bieri, RP Evarts - The American journal of clinical nutrition, 1974 - academic.oup.com
Studies with labeled compounds showed that γ-tocopherol was absorbed from the intestine of rats about as efficiently as α-tocopherol but that γ-tocopherol disappeared faster from …
Number of citations: 216 academic.oup.com
KH Wagner, A Kamal-Eldin, I Elmadfa - Annals of nutrition and …, 2004 - karger.com
The main research activities of the last decades on tocopherols were mainly focused on α-tocopherol, in particular when considering the biological activities. However, recent studies …
Number of citations: 333 karger.com
L Zheng, J **, L Shi, J Huang, M Chang… - Critical Reviews in …, 2020 - Taylor & Francis
Gamma-tocopherol (γ-T), the major form of vitamin E in many plant seeds and products derived from them, has been attracting increasing attention because of its health-promoting roles. …
Number of citations: 21 www.tandfonline.com
MG Traber, HJ Kayden - The American journal of clinical nutrition, 1989 - Elsevier
… gamma-tocopherol, the plasma and lipoproteins of normal subjects contained equal increases of both tocopherols; by 24 h the concentration of gamma-tocopherol… in gamma-tocopherol …
Number of citations: 386 www.sciencedirect.com
EC Grilo, PN Costa, CSS Gurgel… - Food Science and …, 2014 - SciELO Brasil
… The purposes of this paper was to determine the concentration of alpha- and gamma-tocopherol of vegetable oils acquired in large supermarkets of the city of Natal/RN and the relation …
Number of citations: 159 www.scielo.br
WA Behrens, R Madere - Journal of the American College of …, 1986 - Taylor & Francis
… 2.84 (SD) and gamma-tocopherol concentration was 1.35 +/… as with total lipid; gamma-tocopherol concentration remained … -tocopherol had lower gamma-tocopherol levels and vice …
Number of citations: 135 www.tandfonline.com
RV Cooney, AA Franke, PJ Harwood… - Proceedings of the …, 1993 - National Acad Sciences
… reactivities of alpha-tocopherol and gamma-tocopherol with nitrogen dioxide (NO2), which … gamma-tocopherol. Nitric oxide (NO) is a major product of the reaction of gamma-tocopherol …
Number of citations: 462 www.pnas.org
J Himmelfarb, J Kane, E Mcmonagle, E Zaltas… - Kidney international, 2003 - Elsevier
… We examined serum alpha and gamma tocopherol and … Serum alpha and gamma tocopherol levels and CEHC … the serum alpha or gamma tocopherol concentrations while decreasing …
Number of citations: 143 www.sciencedirect.com
Q Jiang, S Im, JG Wagner, ML Hernandez… - Free Radical Biology and …, 2022 - Elsevier
… Qing's interest of gamma-tocopherol started from her postdoctoral research with Professor Ames at UC Berkeley and Chori. Qing is now a Professor of Nutritional Biochemistry and has …
Number of citations: 41 www.sciencedirect.com
S Devaraj, S Leonard, MG Traber, I Jialal - Free Radical Biology and …, 2008 - Elsevier
… Because AT supplementation decreases circulating gamma-tocopherol (GT), we evaluated supplementation with GT (800 mg/day), AT (800 mg/day), the combination or placebo for 6 …
Number of citations: 246 www.sciencedirect.com

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